![molecular formula C24H20BrN3O2S B14947175 (2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a naphthyl group, and a thiazinane ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α,β-unsaturated carbonyl compound.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the Naphthyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving bromophenyl and naphthyl groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-CHLOROPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
- (2E)-N-(4-FLUOROPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
Uniqueness
The presence of the bromophenyl group in (2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.
Properties
Molecular Formula |
C24H20BrN3O2S |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(E)-2-naphthalen-2-ylprop-1-enyl]imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C24H20BrN3O2S/c1-15(17-7-6-16-4-2-3-5-18(16)12-17)14-26-24-28-22(29)13-21(31-24)23(30)27-20-10-8-19(25)9-11-20/h2-12,14,21H,13H2,1H3,(H,27,30)(H,26,28,29)/b15-14+ |
InChI Key |
SFRLGPXRPBIXCS-CCEZHUSRSA-N |
Isomeric SMILES |
C/C(=C\N=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)Br)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=CN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)Br)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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